![molecular formula C11H21NSn B14755314 1H-Pyrrole, 1-[(triethylstannyl)methyl]- CAS No. 941-34-4](/img/structure/B14755314.png)
1H-Pyrrole, 1-[(triethylstannyl)methyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrrole, 1-[(triethylstannyl)methyl]-: is a chemical compound that belongs to the class of organotin compounds It features a pyrrole ring substituted with a triethylstannylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- typically involves the reaction of pyrrole with triethylstannylmethyl chloride in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Pyrrole+(Et3Sn)CH2Cl→1H-Pyrrole, 1-[(triethylstannyl)methyl]-
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized applications and limited commercial demand. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper handling of organotin reagents and maintaining an inert atmosphere.
Análisis De Reacciones Químicas
Types of Reactions: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of stannylated pyrrole derivatives.
Substitution: The triethylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is used as a precursor in the synthesis of more complex organotin compounds. It is also employed in the study of organometallic chemistry and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used to study the interactions of organotin compounds with biological systems. It may also serve as a model compound for investigating the toxicity and environmental impact of organotin compounds.
Industry: In industrial applications, this compound can be used as a catalyst or as an intermediate in the synthesis of other organotin compounds. Its unique properties make it valuable in specialized chemical processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrrole, 1-[(triethylstannyl)methyl]- involves its interaction with various molecular targets. The triethylstannyl group can coordinate with metal centers, influencing the reactivity and stability of the compound. The pyrrole ring can participate in π-π interactions and hydrogen bonding, further affecting its chemical behavior.
Comparación Con Compuestos Similares
- 1H-Pyrrole, 1-methyl-
- 1H-Pyrrole, 1-ethyl-
- 1H-Pyrrole, 1-phenyl-
Comparison: 1H-Pyrrole, 1-[(triethylstannyl)methyl]- is unique due to the presence of the triethylstannyl group, which imparts distinct chemical properties compared to other substituted pyrroles. This group enhances the compound’s reactivity and allows for the formation of organometallic complexes, making it valuable in specialized applications.
Propiedades
Número CAS |
941-34-4 |
|---|---|
Fórmula molecular |
C11H21NSn |
Peso molecular |
286.00 g/mol |
Nombre IUPAC |
triethyl(pyrrol-1-ylmethyl)stannane |
InChI |
InChI=1S/C5H6N.3C2H5.Sn/c1-6-4-2-3-5-6;3*1-2;/h2-5H,1H2;3*1H2,2H3; |
Clave InChI |
SYTXBQVGQVPAAN-UHFFFAOYSA-N |
SMILES canónico |
CC[Sn](CC)(CC)CN1C=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



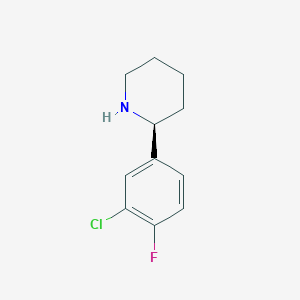
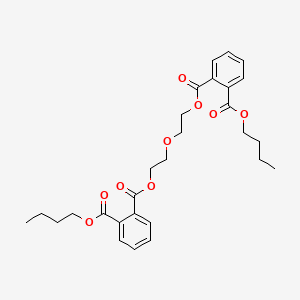
![ethyl (2Z)-2-[(3-ethoxycarbonyl-4,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4,5-dimethylpyrrole-3-carboxylate](/img/structure/B14755259.png)
![2H-Cyclopropa[3,4]naphtho[1,2-b]oxirene](/img/structure/B14755260.png)

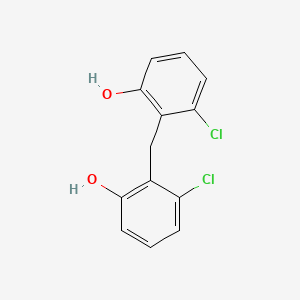
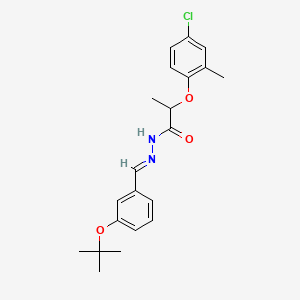
![[2-(Phenylamino)-1,4-Phenylene]bis({4-[2-(Pyrrolidin-1-Yl)ethyl]piperidin-1-Yl}methanone)](/img/structure/B14755287.png)

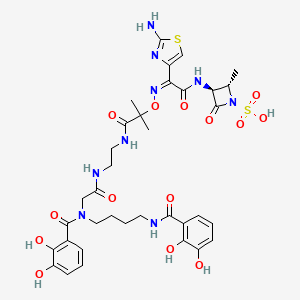
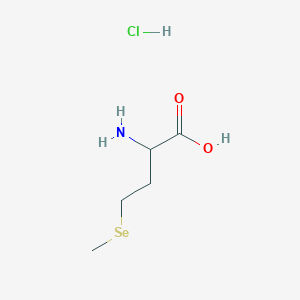

![(3R,6S,9S,12S,15S,18S,24S,27S,30S,33S,36S,39S,42S,45S)-33-(2-amino-2-oxoethyl)-15,27-bis(3-carbamimidamidopropyl)-45-(carboxymethyl)-6,30-bis[(1S)-1-hydroxyethyl]-24-(hydroxymethyl)-9,36,42-tris[(4-hydroxyphenyl)methyl]-12,18-bis(1H-indol-3-ylmethyl)-5,8,11,14,17,20,23,26,29,32,35,38,41,46,47-pentadecaoxo-39-propan-2-yl-1-thia-4,7,10,13,16,19,22,25,28,31,34,37,40,43,44-pentadecazacyclooctatetracontane-3-carboxylic acid](/img/structure/B14755309.png)
